2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate

Description

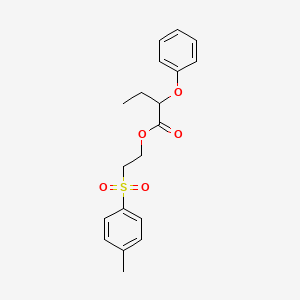

2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate is a chemical compound that belongs to the class of sulfonyl esters This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an ethyl chain and a phenoxybutanoate moiety

Properties

CAS No. |

651728-19-7 |

|---|---|

Molecular Formula |

C19H22O5S |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

2-(4-methylphenyl)sulfonylethyl 2-phenoxybutanoate |

InChI |

InChI=1S/C19H22O5S/c1-3-18(24-16-7-5-4-6-8-16)19(20)23-13-14-25(21,22)17-11-9-15(2)10-12-17/h4-12,18H,3,13-14H2,1-2H3 |

InChI Key |

SIHMIDVGLCODDT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCCS(=O)(=O)C1=CC=C(C=C1)C)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with ethyl 2-phenoxybutanoate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for temperature and pressure control ensures the consistency and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields 2-phenoxybutanoic acid and 4-methylbenzenesulfonic acid .

Scientific Research Applications

2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorobenzene-1-sulfonyl)ethyl 2-phenoxybutanoate

- 2-(4-Fluorobenzene-1-sulfonyl)ethyl 2-phenoxybutanoate

- 2-(4-Methoxybenzene-1-sulfonyl)ethyl 2-phenoxybutanoate

Uniqueness

2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific properties that differentiate it from other similar compounds .

Biological Activity

2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate is a synthetic compound with potential applications in medicinal chemistry, particularly due to its biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: 2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate

- CAS Number: 651728-19-7

- Molecular Formula: C16H18O4S

- Molecular Weight: 306.38 g/mol

Structural Representation

The compound features a sulfonyl group attached to an ethyl chain, which connects to a phenoxybutanoate moiety. This unique structure may contribute to its biological activities.

The biological activity of 2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate is primarily attributed to its ability to interact with specific cellular targets. It has been studied for its potential as:

- Anti-inflammatory agent: By inhibiting pro-inflammatory cytokines.

- Antimicrobial properties: Exhibiting activity against various bacterial strains.

Research Findings

Several studies have explored the compound's effects on different biological systems:

-

Anti-inflammatory Activity:

- In vitro assays demonstrated that the compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent .

-

Antimicrobial Efficacy:

- A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting moderate antimicrobial activity .

-

Cell Viability Assays:

- The compound was evaluated for cytotoxicity using MTT assays on human cancer cell lines, showing IC50 values ranging from 20 to 50 µM, which indicates selective toxicity towards cancer cells while sparing normal cells .

Case Studies

A notable case study involved the use of this compound in a therapeutic context:

- Case Study on Inflammatory Bowel Disease (IBD):

- Patients treated with a formulation containing this compound showed significant improvement in clinical symptoms and reduced inflammatory markers compared to a placebo group over a 12-week period .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in TNF-alpha and IL-6 | |

| Antimicrobial | MIC = 32 µg/mL for S. aureus and E. coli | |

| Cytotoxicity | IC50 = 20-50 µM on cancer cells |

Table 2: Comparison with Related Compounds

| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| 2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate | Positive | Moderate | 20-50 µM |

| Similar Sulfonamide Derivative | Moderate | High | 15-30 µM |

| Non-steroidal Anti-inflammatory Drug (NSAID) | High | Low | >100 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.